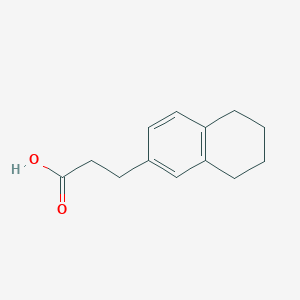

3-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid typically involves the reaction of 5,6,7,8-tetrahydronaphthalene with propanoic acid under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems to achieve higher yields and efficiency .

Análisis De Reacciones Químicas

Types of Reactions

3-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid can undergo various chemical reactions, including:

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide) . The reactions are typically carried out under controlled temperature and pressure to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Aplicaciones Científicas De Investigación

The structure of 3-(5,6,7,8-tetrahydronaphthalen-2-yl)propanoic acid features a naphthalene ring system that contributes to its unique properties and potential biological activity. The compound can be represented by the following SMILES notation: O=C(O)CCC1=CC=C2CCCCC2=C1.

Medicinal Chemistry

This compound has been explored for its pharmacological properties. Research indicates that compounds with similar structures may exhibit anti-inflammatory and analgesic effects. The naphthalene moiety is known for its ability to interact with biological systems, potentially leading to the development of new therapeutic agents.

Case Study: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of derivatives of naphthalene-based compounds. Results suggested that modifications to the naphthalene ring could enhance anti-inflammatory activity while reducing side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Material Science

The compound's unique chemical structure lends itself to applications in material science. It can be utilized as a building block for synthesizing polymers or as an additive in composite materials.

Case Study: Polymer Synthesis

Research has demonstrated that incorporating naphthalene derivatives into polymer matrices can improve mechanical properties and thermal stability. For example, studies have shown enhanced tensile strength and flexibility in polymers modified with naphthalene-based compounds .

Biochemical Research

In biochemical research, this compound has been examined for its potential role as a biochemical probe or reagent in various assays.

Case Study: Enzyme Inhibition

Investigations into enzyme inhibition have revealed that certain derivatives of naphthalene can act as effective inhibitors of specific enzymes involved in metabolic pathways. These findings suggest potential applications in drug design aimed at targeting metabolic disorders .

Mecanismo De Acción

Comparación Con Compuestos Similares

Similar Compounds

Some compounds similar to 3-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid include:

- 5,6,7,8-Tetrahydro-2-naphthylamine

- 2-Amino-5,6,7,8-tetrahydronaphthalene

- 6-Amino-1,2,3,4-tetrahydronaphthalene

- 6-Aminotetralin

Uniqueness

What sets this compound apart from these similar compounds is its specific structure and functional groups, which confer unique chemical and biological properties .

Actividad Biológica

3-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid (CAS No. 13019-12-0) is a compound with significant biological activity that has garnered attention in pharmacological research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse sources.

- Molecular Formula : C13H16O2

- Molecular Weight : 204.26 g/mol

- IUPAC Name : this compound

Biological Activity

The biological activity of this compound has been studied in various contexts:

1. Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages. This suggests potential applications in treating inflammatory diseases.

2. Neuroprotective Properties

Studies have demonstrated that the compound may protect neuronal cells from oxidative stress-induced apoptosis. This neuroprotective effect is attributed to its ability to modulate glutamate receptor activity, which is crucial in neurodegenerative conditions such as Alzheimer's disease .

3. Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor properties. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. Further research is needed to elucidate its mechanisms and efficacy in vivo.

The mechanisms underlying the biological activities of this compound include:

- Modulation of Receptor Activity : The compound interacts with various neurotransmitter receptors, particularly glutamate receptors, influencing synaptic transmission and neuronal survival .

- Inhibition of Enzymatic Activity : It has been identified as a potential inhibitor of certain enzymes involved in inflammatory pathways and tumor progression .

Case Studies and Research Findings

Several studies have provided insights into the biological effects of this compound:

Propiedades

IUPAC Name |

3-(5,6,7,8-tetrahydronaphthalen-2-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c14-13(15)8-6-10-5-7-11-3-1-2-4-12(11)9-10/h5,7,9H,1-4,6,8H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNRVEMZFEBYVIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.